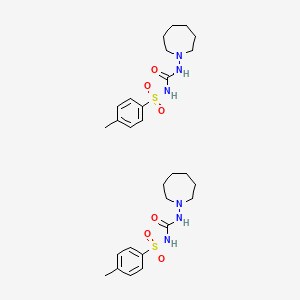
1-(Perhydroazepin-1-yl)-3-tosylurea; 1-(Perhydroazepin-1-yl)-3-p-tolylsulphonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Perhydroazepin-1-yl)-3-tosylurea typically involves the reaction of perhydroazepine with p-toluenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Perhydroazepine and p-toluenesulfonyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: Perhydroazepine is added to a solution of p-toluenesulfonyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(Perhydroazepin-1-yl)-3-tosylurea.
Industrial production methods for this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Perhydroazepin-1-yl)-3-tosylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different substituted urea derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Perhydroazepin-1-yl)-3-tosylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Perhydroazepin-1-yl)-3-tosylurea exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Perhydroazepin-1-yl)-3-tosylurea can be compared with other similar compounds, such as:
1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Tolazamide: A sulfonylurea compound used as an antidiabetic agent, highlighting the potential therapeutic applications of sulfonylurea derivatives.
The uniqueness of 1-(Perhydroazepin-1-yl)-3-tosylurea lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C28H42N6O6S2 |
|---|---|
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/2C14H21N3O3S/c2*1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h2*6-9H,2-5,10-11H2,1H3,(H2,15,16,18) |
Clé InChI |
XUWXMXJOPNCYSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2.CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















